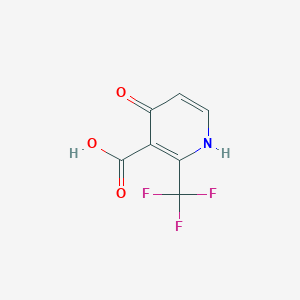

4-Hydroxy-2-(trifluoromethyl)nicotinic acid

Description

BenchChem offers high-quality 4-Hydroxy-2-(trifluoromethyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-2-(trifluoromethyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)5-4(6(13)14)3(12)1-2-11-5/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPMDWGFJXYJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601202980 | |

| Record name | 4-Hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601202980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956576-89-9 | |

| Record name | 4-Hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601202980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Hydroxy-2-(trifluoromethyl)nicotinic acid chemical properties

CAS Registry Number: 956576-89-9

Chemical Formula:

Executive Summary

4-Hydroxy-2-(trifluoromethyl)nicotinic acid represents a specialized heterocyclic scaffold in medicinal chemistry, functioning as a critical "bifunctional handle." Its value lies in the orthogonal reactivity of its three substituents: the electron-withdrawing trifluoromethyl group (

For drug development professionals, this molecule is not merely a building block but a pharmacophore modulator . The

Structural Analysis & Tautomerism

The Pyridone-Hydroxypyridine Equilibrium

A common pitfall in handling this compound is assuming it exists purely as the hydroxypyridine tautomer. In solution and the solid state, 4-hydroxypyridines substituted with electron-withdrawing groups (like

The

Implication for Reactivity:

-

Nucleophilicity: The oxygen at C4 is less nucleophilic than a standard phenol. Alkylation often requires hard electrophiles or specific conditions (O- vs N-alkylation competition).

-

Solubility: The pyridone form possesses a high dipole moment, reducing solubility in non-polar solvents (e.g., hexanes) compared to the hydroxy tautomer.

Figure 1: Tautomeric equilibrium favoring the 4-pyridone form due to amide resonance stabilization.

Physicochemical Profile

The following data points are essential for experimental design and purification strategies.

| Property | Value (Experimental/Predicted) | Experimental Note |

| Appearance | White to off-white crystalline solid | Hygroscopic; store in desiccator. |

| Melting Point | >200 °C (Decomp.) | High MP due to intermolecular H-bonding (dimerization of carboxylic acid + pyridone network). |

| pKa (COOH) | ~2.5 - 3.0 | Acidified by the ortho- |

| pKa (OH/NH) | ~8.5 - 9.5 | The NH proton is acidic; deprotonation yields a dianion. |

| LogP | ~0.8 - 1.2 | |

| Solubility | DMSO, MeOH, DMF | Poor solubility in DCM or Et2O without derivatization. |

Synthetic Logic & Retrosynthesis

The synthesis of 4-hydroxy-2-(trifluoromethyl)nicotinic acid typically avoids direct trifluoromethylation of a pre-formed pyridine ring due to regioselectivity issues. Instead, a cyclocondensation approach is preferred.

Core Synthetic Pathway (Cyclocondensation)

The most robust route involves constructing the pyridine ring from acyclic precursors where the

-

Precursors: Ethyl 4,4,4-trifluoro-3-aminocrotonate (providing the N-C=C-CF3 fragment) reacts with a malonyl equivalent (providing C-C(=O)-C).

-

Mechanism: Michael addition followed by intramolecular cyclization and dehydration.

-

Regiocontrol: The position of the

(at C2 vs C4) is dictated by the specific 1,3-dicarbonyl and enamine partners chosen.

Critical Note: Commercial supplies often contain the 4-

Reactivity Hub: The Chlorination Protocol

The primary utility of this scaffold in drug discovery is its conversion to 4-chloro-2-(trifluoromethyl)nicotinic acid . This intermediate allows for

Protocol: Deoxychlorination with

This reaction converts the 4-hydroxy (pyridone) group into a 4-chloro group.

Safety Warning:

Step-by-Step Methodology:

-

Setup: Use a dry round-bottom flask equipped with a reflux condenser and a drying tube (

). -

Reagents:

-

Substrate: 4-Hydroxy-2-(trifluoromethyl)nicotinic acid (1.0 equiv).

-

Reagent/Solvent: Phosphorus oxychloride (

) (5-10 equiv). Note: -

Catalyst: DMF (catalytic, 2-3 drops). Mechanism: Forms the Vilsmeier-Haack reagent, activating the

.

-

-

Execution:

-

Carefully add

. The suspension will likely not dissolve immediately. -

Add DMF. Expect mild bubbling (HCl gas evolution).

-

Heating: Gradually heat to reflux (approx. 105-110 °C).

-

Endpoint: The reaction is complete when the suspension becomes a clear, homogeneous solution and gas evolution ceases (typically 2-4 hours).

-

Work-up (Critical Safety Step):

-

Remove excess

via vacuum distillation (rotary evaporator with a base trap). -

Quenching: Pour the viscous residue slowly onto crushed ice with vigorous stirring. Do not add water to the residue.

-

The product (4-chloro derivative) may precipitate or require extraction with Ethyl Acetate.

-

Validation: Check LCMS. The mass should shift from M+1 (208) to M+1 (226/228 for Cl isotope pattern).

-

Functionalization Workflow

Once the 4-chloro derivative is obtained, the scaffold becomes a versatile electrophile.

Figure 2: The reactivity landscape. The 4-chloro intermediate is the gateway to diverse functionalization via Nucleophilic Aromatic Substitution (

Applications in Drug Design

Bioisosterism & Metabolic Stability

The 2-trifluoromethyl group serves two distinct roles in medicinal chemistry:

-

Metabolic Blockade: The C2 position of pyridine is prone to oxidation by aldehyde oxidase (AO). The bulky, electron-withdrawing

group effectively blocks this metabolic soft spot, extending the half-life ( -

Lipophilicity Modulation: The

group significantly increases LogP, improving membrane permeability compared to the methyl analog.

Kinase Inhibitor Scaffolds

The 4-amino-nicotinamide motif (derived from this acid) is a privileged structure in kinase inhibitors (e.g., Sorafenib analogs). The nitrogen at position 1 and the amide NH (if coupled at C3) often form a "hinge-binding" motif within the ATP binding pocket of kinases.

References

-

ChemicalBook. (2023). 4-Hydroxy-2-(trifluoromethyl)nicotinic acid Properties and CAS 956576-89-9. Link

-

National Institutes of Health (NIH). (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines Using Equimolar POCl3. PubMed Central. Link

-

ChemTube3D. (2024). Pyridone Tautomerism: Structural Insights. University of Liverpool.[3] Link

-

Google Patents. (2019). Preparation method of 4-trifluoromethyl nicotinic acid (Analogous Synthesis Logic). CN109467532B.[4] Link

Sources

An In-Depth Technical Guide to the Structural Analysis of 4-Hydroxy-2-(trifluoromethyl)nicotinic Acid

Foreword: The Imperative for Rigorous Structural Elucidation in Modern Drug Development

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all subsequent investigations are built. The precise arrangement of atoms and functional groups dictates a compound's physicochemical properties, its interaction with biological targets, its metabolic fate, and ultimately, its efficacy and safety as a therapeutic agent. This guide provides a comprehensive, multi-technique framework for the structural analysis of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid, a compound of interest due to its trifluoromethyl-substituted pyridinol scaffold—a motif increasingly prevalent in medicinal chemistry.

While this molecule, registered under CAS Number 956576-89-9, is a known chemical entity, detailed experimental data on its structure is not widely available in peer-reviewed literature. Therefore, this guide adopts a forward-looking, predictive approach. It serves as both a strategic blueprint for the de novo characterization of this specific molecule and as an educational resource for researchers tackling similar analytical challenges. We will leverage foundational chemical principles, data from analogous structures, and the predictive power of computational chemistry to construct a robust analytical workflow. This document is designed for researchers, scientists, and drug development professionals who require not just the 'what' but the 'why' behind structural analysis methodologies.

Foundational Physicochemical Profile

A thorough structural analysis begins with an understanding of the molecule's basic physicochemical properties. These parameters provide the initial context for selecting appropriate analytical techniques and interpreting the resulting data.

The structure of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid incorporates three key functional groups on a pyridine ring: a hydroxyl group, a strongly electron-withdrawing trifluoromethyl group, and a carboxylic acid. This combination suggests a polar, acidic molecule with potential for significant tautomerism (keto-enol) and complex intermolecular interactions.

| Property | Value | Source / Method |

| CAS Number | 956576-89-9 | Chemical Abstracts Service |

| Molecular Formula | C₇H₄F₃NO₃ | BLD Pharm[1] |

| Molecular Weight | 207.11 g/mol | BLD Pharm[1] |

| Predicted pKa | ~2-3 (Carboxylic Acid), ~7-8 (Hydroxyl) | Prediction based on analogous structures |

| Predicted Solubility | Soluble in polar organic solvents (DMSO, Methanol) | Prediction based on functional groups |

Note: Predicted values are estimations based on the functional groups present and data from similar chemical structures. Experimental verification is a critical step in any research program.

The Strategic Workflow for Structural Elucidation

A multi-faceted approach is essential for a high-confidence structure determination. No single technique provides a complete picture; instead, they offer complementary pieces of the structural puzzle. Our strategy integrates spectroscopic, spectrometric, and computational methods to build a self-validating system of evidence.

Caption: A logical workflow for the structural elucidation of a novel small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Covalent Framework

NMR spectroscopy is the most powerful tool for determining the covalent structure of a molecule in solution. For 4-Hydroxy-2-(trifluoromethyl)nicotinic acid, a suite of 1D and 2D NMR experiments is required to assign every proton, carbon, and fluorine atom.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The aromatic region will be key. We predict two signals corresponding to the two protons on the pyridine ring.

-

H-5: This proton is ortho to the hydroxyl group and meta to the carboxylic acid. It is expected to be a doublet, coupling to H-6. Due to the electron-donating effect of the hydroxyl group, it should appear relatively upfield for an aromatic proton. Predicted δ ≈ 6.8-7.2 ppm (d, J ≈ 8-9 Hz) .

-

H-6: This proton is ortho to the nitrogen and meta to the hydroxyl group. The deshielding effect of the adjacent nitrogen will shift it significantly downfield. It will appear as a doublet, coupling to H-5. Predicted δ ≈ 8.0-8.4 ppm (d, J ≈ 8-9 Hz) .

-

-OH and -COOH protons: These will be broad singlets, and their chemical shifts are highly dependent on concentration, temperature, and residual water in the solvent. Predicted δ > 10 ppm .

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

-

C-2 (-CF₃): The carbon directly attached to the trifluoromethyl group will be significantly influenced by the fluorine atoms, appearing as a quartet due to ¹J-CF coupling. Predicted δ ≈ 145-150 ppm (q, ¹J-CF ≈ 35-40 Hz) .

-

C-4 (-OH): The carbon bearing the hydroxyl group will be shifted downfield. Predicted δ ≈ 160-165 ppm .

-

C-3 (-COOH): This carbon will be relatively shielded compared to other carbons attached to electron-withdrawing groups. Predicted δ ≈ 120-125 ppm .

-

C-5 & C-6: These protonated carbons will appear in the typical aromatic region. Predicted δ ≈ 110-140 ppm .

-

Carboxylic Acid Carbon (-COOH): This will be the most downfield signal. Predicted δ ≈ 165-170 ppm .

-

Trifluoromethyl Carbon (-CF₃): This carbon will also be a quartet due to the one-bond coupling to fluorine. Predicted δ ≈ 118-122 ppm (q, ¹J-CF ≈ 270-280 Hz) .

¹⁹F NMR Spectroscopy: The Fluorine Probe

¹⁹F NMR is indispensable for fluorinated compounds.[2] It provides a direct and highly sensitive window into the electronic environment of the trifluoromethyl group.

-

A single signal is expected for the three equivalent fluorine atoms of the -CF₃ group.

-

The chemical shift will be indicative of the electron-withdrawing nature of the pyridine ring. Predicted δ ≈ -60 to -65 ppm (relative to CFCl₃) .

2D NMR for Unambiguous Assignment

While 1D spectra provide the initial data, 2D NMR experiments are required to connect the signals and confirm the structure.

Caption: Key 2D NMR experiments establish the molecular backbone.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to facilitate the observation of exchangeable -OH and -COOH protons.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure adequate spectral width to cover both aromatic and exchangeable proton regions.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary to observe the quaternary carbons, especially the carbon attached to the -CF₃ group.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Use a common fluorine reference standard for accurate chemical shift calibration.

-

2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments. Optimize the HMBC experiment to detect 2-bond and 3-bond correlations (J ≈ 8-10 Hz).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight, which confirms the elemental composition, and the fragmentation pattern, which offers corroborating structural evidence.

High-Resolution Mass Spectrometry (HRMS)

Using a technique like electrospray ionization (ESI) coupled with a high-resolution analyzer (e.g., Orbitrap or TOF), the exact mass of the molecular ion can be determined.

-

Expected [M-H]⁻ Ion (Negative ESI): C₇H₃F₃NO₃⁻, Calculated m/z: 206.0071

-

Expected [M+H]⁺ Ion (Positive ESI): C₇H₅F₃NO₃⁺, Calculated m/z: 208.0216

The causality for choosing ESI is its soft ionization nature, which is ideal for preserving the molecular ion of polar molecules like this one. A match between the measured and calculated mass to within 5 ppm provides high confidence in the molecular formula.

Tandem Mass Spectrometry (MS/MS) and Predicted Fragmentation

By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be generated. For aromatic carboxylic acids, characteristic losses are common.[1]

-

Loss of H₂O (18 Da): A potential initial loss from the carboxylic acid and hydroxyl group.

-

Loss of CO₂ (44 Da): Decarboxylation is a very common fragmentation pathway for carboxylic acids.

-

Loss of COOH (45 Da): Loss of the entire carboxylic acid radical.

-

Loss of CF₃ (69 Da): Cleavage of the strong C-F bonds is less common but possible.

A plausible fragmentation pathway would start with the loss of CO₂ to yield a hydroxylated trifluoromethyl pyridine ion, which would then undergo further fragmentation.

Experimental Protocol: LC-HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode) to ensure the analyte is well-resolved and ionized.

-

MS Acquisition (Full Scan): Acquire data in both positive and negative ion modes over a mass range of m/z 50-500 to detect the molecular ion.

-

MS/MS Acquisition: Perform a data-dependent acquisition where the most intense ions from the full scan are automatically selected for fragmentation to generate MS/MS spectra.

Crystallographic and Computational Analysis

While NMR and MS define the covalent structure, they provide limited information about the three-dimensional arrangement and intermolecular interactions.

Single-Crystal X-ray Diffraction: The Definitive Structure

Obtaining a suitable single crystal and performing X-ray diffraction analysis is the gold standard for unambiguous structure determination. This technique would definitively resolve:

-

Tautomeric Form: Whether the hydroxyl group exists as the enol (-OH) or keto (=O) tautomer in the solid state.

-

Bond Lengths and Angles: Providing experimental validation of the effects of the electron-withdrawing -CF₃ group and electron-donating -OH group on the pyridine ring geometry.

-

Intermolecular Interactions: Revealing the hydrogen bonding network, which is expected to be extensive given the presence of the carboxylic acid and hydroxyl groups. This network dictates the crystal packing and influences physical properties like melting point and solubility.

Computational Modeling: A Predictive and Corroborative Tool

In the absence of experimental data, and as a means to validate it once obtained, Density Functional Theory (DFT) calculations are invaluable.

-

Geometry Optimization: A DFT calculation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) can predict the lowest energy conformation of the molecule.

-

NMR Chemical Shift Prediction: The GIAO (Gauge-Including Atomic Orbital) method can be used to calculate theoretical NMR chemical shifts. Comparing these predicted shifts with the experimental data is a powerful method for confirming assignments.

-

Vibrational Frequency Prediction: DFT can also predict the infrared and Raman spectra, helping to assign the experimental vibrational modes to specific functional group movements (e.g., O-H stretch, C=O stretch, C-F stretches).

Summary and Concluding Remarks

The structural elucidation of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid requires a synergistic application of modern analytical techniques. This guide outlines a comprehensive strategy that begins with foundational mass spectrometry to confirm identity and proceeds through a detailed NMR investigation to map the covalent framework. The predictive power of computational chemistry serves as a vital guide and a means of corroboration throughout the process. Finally, single-crystal X-ray diffraction stands as the ultimate arbiter for definitive solid-state structure determination. By following this workflow, researchers can build a self-consistent and robust body of evidence to fully characterize this and other novel molecules, ensuring the scientific integrity required for advanced research and drug development.

References

-

ResearchGate. ¹⁹F NMR spectra of 2-fluoro-4-(trifluoromethyl)-nicotinic acid (9) measured in aqueous solution (D2O) at different temperatures. [Link]

-

PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]

-

Journal of Chemical and Pharmaceutical Research. Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. [Link]

Sources

Spectroscopic Characterization of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid: A Technical Guide

The following technical guide details the spectroscopic characterization of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid , a critical fluorinated heterocyclic building block.

Part 1: Executive Summary & Chemical Identity

4-Hydroxy-2-(trifluoromethyl)nicotinic acid (also known as 4-oxo-2-(trifluoromethyl)-1,4-dihydropyridine-3-carboxylic acid in its tautomeric form) is a specialized intermediate used in the synthesis of agrochemicals and pharmaceutical kinase inhibitors. The introduction of the trifluoromethyl (

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 4-Hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid |

| CAS Registry Number | 956576-89-9 |

| Molecular Formula | |

| Molecular Weight | 207.11 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent) |

| pKa (Predicted) | ~2.5 (COOH), ~8.5 (OH/NH) |

Part 2: Synthesis & Isolation Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying process-related impurities.

Common Synthetic Route

The compound is typically accessible via the cyclocondensation of fluorinated building blocks.[1] A standard retrosynthetic analysis suggests the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate (or its equivalents) with an enamine or activated nitrile, followed by hydrolysis.

-

Key Impurities:

-

Decarboxylated byproduct: 4-Hydroxy-2-(trifluoromethyl)pyridine (loss of

). -

Regioisomers: 6-(Trifluoromethyl) isomers if the cyclization direction is not controlled.

-

Solvent residuals: Ethanol or acetic acid from hydrolysis/crystallization steps.

-

Part 3: Spectroscopic Characterization (The Core)

This section details the theoretical and observed spectral features. Due to the electron-withdrawing nature of the

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5]

Solvent: DMSO-

Proton NMR (

NMR)

The spectrum is characterized by two aromatic protons in the pyridine ring and broad exchangeable protons.

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| COOH / OH | 13.0 - 14.0 | Broad Singlet | - | Acidic protons; often invisible if wet or exchanged. |

| H-6 | 8.30 - 8.50 | Doublet (d) | Deshielded by ring Nitrogen and adjacent | |

| H-5 | 6.80 - 7.00 | Doublet (d) | Shielded by the ortho-hydroxy/ketone group (electron donor). |

Carbon-13 NMR (

NMR)

The

| Carbon | Shift ( | Splitting | Coupling ( | Assignment |

| C-4 (C=O/C-OH) | 175.0 - 178.0 | Singlet | - | Carbonyl character of the 4-position (pyridone tautomer). |

| COOH | 163.0 - 165.0 | Singlet | - | Carboxylic acid carbonyl. |

| C-6 | 150.0 - 153.0 | Singlet | - | Alpha to Nitrogen. |

| C-2 | 140.0 - 145.0 | Quartet ( | Direct attachment to | |

| 118.0 - 122.0 | Quartet ( | Typical trifluoromethyl carbon. | ||

| C-3 | 115.0 - 118.0 | Singlet | - | Substituted beta-carbon. |

| C-5 | 110.0 - 112.0 | Singlet | - | Ortho to electron-donating oxygen. |

Fluorine-19 NMR (

NMR)

-

Signal: Single sharp peak.

-

Shift:

-62.0 to -65.0 ppm (relative to -

Diagnostic Value: Purity check. Any other peaks indicate regioisomers or degradation (e.g., fluoride ion at -120 ppm).

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is most sensitive for carboxylic acids.

-

Molecular Ion (

): m/z 206. -

Fragmentation Pattern (MS/MS):

-

Decarboxylation:

m/z 162. -

Loss of HF: Common in ortho-hydroxy/fluoro systems (minor pathway).

-

Infrared Spectroscopy (FT-IR)[3]

-

O-H / N-H Stretch: 2500–3300

(Very broad, characteristic of carboxylic acid dimers and pyridone NH). -

C=O Stretch (Acid): 1700–1720

. -

C=O Stretch (Pyridone): 1640–1660

(Lower frequency due to conjugation). -

C-F Stretch: 1100–1300

(Strong, multiple bands).

Part 4: Visualization of Analytical Workflow

The following diagram outlines the logical flow for confirming the identity of Lot #956576-89-9 using the data described above.

Caption: Analytical workflow for the structural validation of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid, integrating NMR and MS data points.

Part 5: Experimental Protocols

Protocol A: and NMR Acquisition

Objective: Confirm structure and assess purity >95%.

-

Sample Preparation: Weigh 10-15 mg of the compound into a clean vial.

-

Solvent Addition: Add 0.6 mL of DMSO-

(99.9% D). Cap and sonicate until fully dissolved. Note: If the solution is cloudy, filter through a glass wool plug. -

Instrument Parameters:

-

Frequency: 400 MHz or higher.

-

Temperature: 298 K (

C). -

Scans: 16 (

), 64 ( -

Relaxation Delay (

): 2.0 seconds (ensure quantitative integration).

-

-

Processing: Reference DMSO residual peak to 2.50 ppm. Phase and baseline correct manually.

Protocol B: HPLC-UV Purity Assay

Objective: Quantify purity for batch release.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

). -

Mobile Phase:

-

A: Water + 0.1% Formic Acid (Acidic pH keeps the COOH protonated, improving peak shape).

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/acid).

-

Flow Rate: 1.0 mL/min.

Part 6: References

-

ChemicalBook . "4-Hydroxy-2-(trifluoromethyl)nicotinic acid (CAS 956576-89-9) Product Entry." Accessed October 2023. Link

-

BLD Pharm . "Product Datasheet: 4-Hydroxy-2-(trifluoromethyl)nicotinic acid." Accessed October 2023. Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Authoritative text for NMR prediction principles).

-

Schlosser, M. "The 2- and 6-Trifluoromethylpyridines." European Journal of Organic Chemistry, 2001. (Grounding for

-pyridine shifts).

Sources

An In-Depth Technical Guide to Trifluoromethylated Nicotinic Acids: A Focus on 4-(Trifluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trifluoromethylated Nicotinic Acids

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a compound's physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. Within this context, trifluoromethylated nicotinic acid derivatives have emerged as crucial building blocks for the synthesis of a wide array of bioactive compounds.

This guide addresses the discovery and history of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid. However, a comprehensive review of publicly available scientific literature and patent databases reveals a scarcity of specific information on this particular substituted nicotinic acid. Therefore, to provide a valuable and in-depth resource, this guide will focus on the closely related and extensively documented compound, 4-(Trifluoromethyl)nicotinic acid . This molecule serves as a prime exemplar of this chemical class, with a rich history of synthesis and application. Furthermore, this guide will explore the concept of tautomerism in hydroxypyridines, a key chemical feature relevant to the originally requested molecule.

The Emergence of 4-(Trifluoromethyl)nicotinic Acid: A Historical Perspective

The synthesis of 4-(trifluoromethyl)nicotinic acid was first reported in the late 20th century, arising from research efforts focused on developing fluorinated analogs of pyridine-based bioactive molecules. The primary impetus for its development was its potential as a versatile intermediate for creating novel pharmaceuticals and agrochemicals. It is a synthetic compound with no known natural sources.

Synthetic Pathways and Manufacturing Processes

Several synthetic routes to 4-(trifluoromethyl)nicotinic acid have been developed, with the choice of method often depending on the desired scale of production, cost of starting materials, and required purity.

Common Synthetic Strategies

A widely utilized approach involves the preparation of a trifluoromethylated pyridine precursor followed by hydrolysis to the carboxylic acid. One patented method starts from trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile, proceeding through acylation, cyclization, and finally hydrolysis to yield 4-(trifluoromethyl)nicotinic acid.[1] Another common strategy begins with ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide.[2]

A different synthetic avenue involves the oxidation of 4-(trifluoromethyl)picoline using strong oxidizing agents. Furthermore, methods starting from 3-cyanopyridine have also been reported.[3]

Below is a generalized workflow illustrating a common synthetic approach.

Caption: A representative synthetic workflow for 4-(Trifluoromethyl)nicotinic acid.

Detailed Experimental Protocol: Synthesis from 4-(Trifluoromethyl)nicotinonitrile

The following protocol is a representative example of the final hydrolysis step in the synthesis of 4-(trifluoromethyl)nicotinic acid.

Objective: To hydrolyze 4-(trifluoromethyl)nicotinonitrile to 4-(trifluoromethyl)nicotinic acid.

Materials:

-

4-(Trifluoromethyl)nicotinonitrile

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

Procedure:

-

To a suitable reaction vessel, add 150 g of sodium hydroxide and 500 mL of water.

-

Stir the mixture until the sodium hydroxide is fully dissolved.

-

Add 172.1 g of 4-(trifluoromethyl)nicotinonitrile to the sodium hydroxide solution.

-

Heat the reaction mixture to 100°C with stirring.

-

Maintain the temperature and stirring until the solid 4-(trifluoromethyl)nicotinonitrile has completely dissolved, resulting in a pale yellow, clear solution.

-

Cease stirring and cool the reaction mixture.

-

Acidify the solution to a pH of less than 1 by the dropwise addition of concentrated hydrochloric acid.

-

Cool the acidified solution to induce precipitation of the product.

-

Collect the white solid precipitate by filtration.

-

Wash the solid with water and dry to yield 4-(trifluoromethyl)nicotinic acid.

This method has been reported to produce a high yield of 98.3%.[1]

Physicochemical Properties and Characterization

4-(Trifluoromethyl)nicotinic acid is typically a pale yellow to dark yellow solid at room temperature.[4] Its crystal structure has been determined, providing valuable insights into its solid-state conformation.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃NO₂ | [4] |

| Molecular Weight | 191.11 g/mol | [4] |

| Melting Point | 146-148 °C | [4] |

| Boiling Point | 290.4±40.0 °C (Predicted) | [4] |

| Density | 1.484±0.06 g/cm³ (Predicted) | [4] |

| pKa | 2.50±0.36 (Predicted) | [4] |

| Solubility | Slightly soluble in DMSO and methanol | [4] |

Biological Activity and Applications

The primary and most well-documented application of 4-(trifluoromethyl)nicotinic acid is as a key intermediate in the synthesis of the insecticide flonicamid .[1][4] Flonicamid is a pyridine-based insect growth regulator with a unique mode of action, exhibiting high efficacy against sucking insects like aphids.[1][3] It acts as a nerve poison and has a rapid antifeedant effect.[3]

Beyond its role in agrochemicals, 4-(trifluoromethyl)nicotinic acid is a valuable precursor for the synthesis of potential therapeutic agents. It has been utilized in the development of:

-

HCV NS5B polymerase inhibitors , which are of interest for the treatment of Hepatitis C.[4]

-

Ca²⁺ release-activated Ca²⁺ (CRAC) channel inhibitors , which have potential applications in inflammatory and autoimmune diseases.[4]

The biological activity of nicotinic acid (niacin) itself is well-established, particularly its role in lipid metabolism.[5] While 4-(trifluoromethyl)nicotinic acid is a structural analog, its own biological activity profile, aside from its utility as a synthetic intermediate, is not extensively detailed in the available literature.

The Chemistry of Hydroxylated Analogs: A Note on Tautomerism

While specific data on 4-Hydroxy-2-(trifluoromethyl)nicotinic acid is limited, the chemical principles of related compounds offer valuable insights. 4-Hydroxypyridine derivatives, including 4-hydroxynicotinic acid, are known to exist in a tautomeric equilibrium with their corresponding 4-pyridone forms.[6][7] This equilibrium can be influenced by factors such as the solvent, temperature, and the presence of other substituents on the pyridine ring.

The introduction of a strong electron-withdrawing group like a trifluoromethyl group at the 2-position would be expected to significantly influence the electronic properties of the pyridine ring and, consequently, the position of the tautomeric equilibrium.

Caption: Tautomeric equilibrium of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid.

The study of such tautomeric equilibria is crucial in drug design, as different tautomers can exhibit distinct biological activities and physicochemical properties, such as membrane permeability and target binding.

Conclusion and Future Directions

4-(Trifluoromethyl)nicotinic acid stands as a significant achievement in the field of fluorinated organic compounds, providing a versatile platform for the development of important agrochemicals and potential pharmaceuticals. Its synthesis is well-established, with multiple routes amenable to industrial-scale production.

The lack of specific data on 4-Hydroxy-2-(trifluoromethyl)nicotinic acid highlights a potential area for future research. The synthesis of this compound and the investigation of its tautomeric equilibrium, physicochemical properties, and biological activity could uncover novel applications in medicine or agriculture. Such studies would contribute to a deeper understanding of how the interplay of hydroxyl and trifluoromethyl substituents on a nicotinic acid scaffold influences molecular behavior and function.

References

- Google Patents. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid.

- Google Patents. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid.

-

PubMed Central. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

-

Eureka | Patsnap. Synthesis method of 4-trifluoromethyl nicotinic acid. [Link]

-

ResearchGate. The crystal structure of 4-(trifluoromethyl)nicotinic acid, C7H4F3NO2. [Link]

- Google Patents. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.

-

ResearchGate. Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. [Link]

-

University of Kentucky X-Ray Crystallography Facility. Tautomeric Polymorphism of 4‑Hydroxynicotinic Acid. [Link]

Sources

- 1. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 2. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 3. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]

- 5. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. xray.uky.edu [xray.uky.edu]

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid, a novel compound at the intersection of established pharmacophores. In the absence of direct empirical data for this specific molecule, this document synthesizes existing knowledge on the structure-activity relationships of nicotinic acid analogs and the influence of trifluoromethyl and hydroxyl substitutions to propose and rationalize high-probability therapeutic targets. We present a logical framework for a drug discovery program centered on this molecule, detailing methodologies for target validation and characterization. This guide is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of this promising chemical entity.

Introduction: The Rationale for Investigating 4-Hydroxy-2-(trifluoromethyl)nicotinic acid

Nicotinic acid (Niacin, Vitamin B3) is a well-established therapeutic agent with a primary role in the management of dyslipidemia.[1][2] Its biological activities are multifaceted, stemming from its role as a precursor to essential coenzymes NAD+ and NADP+.[3][4] The introduction of a trifluoromethyl (CF3) group into small molecule drugs is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[5] The presence of a hydroxyl group can introduce new hydrogen bonding interactions and potentially mimic endogenous ligands.

4-Hydroxy-2-(trifluoromethyl)nicotinic acid combines the core nicotinic acid scaffold with these two influential functional groups. This unique combination suggests the potential for novel pharmacology, possibly distinct from the parent nicotinic acid molecule. This guide will explore the most probable therapeutic targets for this compound based on structural analogy and established pharmacological principles.

Proposed Primary Therapeutic Targets

Based on a thorough analysis of the structural components of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid, we propose two primary, high-probability therapeutic targets for investigation:

-

G Protein-Coupled Receptor 109A (GPR109A/HCA2)

-

Catechol-O-Methyltransferase (COMT)

The following sections will delve into the scientific rationale for each proposed target and provide detailed protocols for experimental validation.

Target I: G Protein-Coupled Receptor 109A (GPR109A)

Rationale for GPR109A as a Potential Target

GPR109A is the high-affinity receptor for nicotinic acid, mediating its anti-lipolytic effects.[6][7][8] The binding of nicotinic acid to GPR109A is known to involve its carboxyl group.[9] While substitutions on the pyridine ring can modulate receptor affinity and efficacy, the fundamental nicotinic acid scaffold of our compound of interest strongly suggests a potential interaction with GPR109A. The trifluoromethyl group at the 2-position and the hydroxyl group at the 4-position could alter the binding kinetics and functional response compared to nicotinic acid, potentially leading to a differentiated pharmacological profile with modified potency or reduced side effects like flushing.[10]

Signaling Pathway

Caption: GPR109A signaling pathway in adipocytes.

Experimental Validation Workflow

A tiered approach is recommended for validating GPR109A as a target.

Caption: Experimental workflow for GPR109A target validation.

Objective: To determine the binding affinity (Ki) of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid for GPR109A.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing human GPR109A.

-

Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Determine protein concentration of the membrane preparation using a Bradford or BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, combine cell membranes (10-20 µg protein), a radiolabeled ligand for GPR109A (e.g., [3H]-Nicotinic Acid), and increasing concentrations of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid or unlabeled nicotinic acid (as a positive control).

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled nicotinic acid) from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Objective: To assess the functional activity of the compound as an agonist or antagonist at GPR109A by measuring its effect on cAMP levels.

Methodology:

-

Cell Culture:

-

Use CHO or HEK293 cells stably expressing human GPR109A.

-

Plate cells in a 96-well plate and grow to confluence.

-

-

cAMP Assay:

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with forskolin to increase basal cAMP levels.

-

Add increasing concentrations of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid or a known GPR109A agonist (e.g., nicotinic acid).

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Plot the cAMP levels against the log concentration of the compound.

-

Determine the EC50 (for agonists) or IC50 (for antagonists) value from the dose-response curve.

-

Target II: Catechol-O-Methyltransferase (COMT)

Rationale for COMT as a Potential Target

COMT is a critical enzyme in the metabolic clearance of catecholamines.[1][11] Inhibitors of COMT are used in the treatment of Parkinson's disease to prevent the peripheral degradation of levodopa.[12][13] A key structural feature of many COMT inhibitors is a catechol-like moiety. The 4-hydroxy-nicotinic acid structure of our compound of interest, particularly with the electron-withdrawing trifluoromethyl group, may mimic the catechol structure sufficiently to interact with the active site of COMT. Furthermore, a derivative of 2-(trifluoromethyl)nicotinic acid has been reported as a key intermediate in the synthesis of a COMT inhibitor, lending strong credence to this hypothesis.[14]

Mechanism of Action

Caption: Proposed inhibitory action on COMT.

Experimental Validation Workflow

Caption: Experimental workflow for COMT target validation.

Objective: To determine the IC50 value of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid for COMT.

Methodology:

-

Reagents:

-

Recombinant human COMT (soluble or membrane-bound form).

-

Catechol substrate (e.g., esculetin or L-DOPA).

-

S-adenosyl-L-methionine (SAM) as the methyl donor.

-

A known COMT inhibitor (e.g., entacapone or tolcapone) as a positive control.

-

-

Enzymatic Assay (Fluorometric):

-

In a 96-well plate, combine COMT enzyme, SAM, and increasing concentrations of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid or the positive control.

-

Initiate the reaction by adding the fluorogenic substrate (e.g., esculetin).

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

The methylation of esculetin results in a loss of fluorescence.

-

Measure the fluorescence at the appropriate excitation/emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of COMT inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of the compound.

-

Determine the IC50 value using non-linear regression.

-

Data Summary and Interpretation

The following table should be populated with the experimental data obtained from the validation workflows described above.

| Parameter | 4-Hydroxy-2-(trifluoromethyl)nicotinic acid | Nicotinic Acid (Control) | Entacapone (Control) |

| GPR109A Binding (Ki) | To be determined | Literature Value | N/A |

| GPR109A Functional (EC50/IC50) | To be determined | Literature Value | N/A |

| COMT Inhibition (IC50) | To be determined | N/A | Literature Value |

Interpretation of Potential Outcomes:

-

Potent GPR109A Agonist: If the compound exhibits a low Ki and EC50 for GPR109A, it could be developed as a novel dyslipidemia agent, potentially with an improved side-effect profile.

-

Selective COMT Inhibitor: A low IC50 for COMT would suggest potential applications in neurodegenerative disorders like Parkinson's disease.

-

Dual-Target Activity: Should the compound demonstrate activity at both targets, it could represent a first-in-class molecule with a unique mechanism of action, warranting further investigation into its polypharmacology.

-

No Significant Activity: A lack of activity at these primary targets would necessitate broader screening against other potential targets, possibly through in silico prediction followed by experimental validation.[15][16][17]

Conclusion and Future Directions

4-Hydroxy-2-(trifluoromethyl)nicotinic acid is a molecule of significant interest due to its unique structural combination of a nicotinic acid core with pharmacologically relevant hydroxyl and trifluoromethyl groups. Based on established structure-activity relationships, GPR109A and COMT represent the most plausible and high-priority therapeutic targets. The experimental workflows detailed in this guide provide a robust and logical framework for the systematic evaluation of these hypotheses. The results of these studies will be instrumental in defining the therapeutic potential of this compound and guiding its future development as a novel therapeutic agent.

References

-

Computational/in silico methods in drug target and lead prediction - PMC. (n.d.). Retrieved February 2, 2026, from [Link]

-

(PDF) 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. (n.d.). Retrieved February 2, 2026, from [Link]

-

Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed. (n.d.). Retrieved February 2, 2026, from [Link]

-

Pyrido pyrimidinones as selective agonists of the high affinity niacin receptor GPR109A: optimization of in vitro activity - PubMed. (2010, September 15). Retrieved February 2, 2026, from [Link]

-

Catechol-O-methyltransferase inhibitors in Parkinson's disease - PubMed. (n.d.). Retrieved February 2, 2026, from [Link]

-

Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed. (2010, January 6). Retrieved February 2, 2026, from [Link]

-

Structures of GPR109A agonists presented herein with compound... - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

-

Catechol-O-methyltransferase inhibitor - Wikipedia. (n.d.). Retrieved February 2, 2026, from [Link]

-

Niacin - PMC. (2016, May 9). Retrieved February 2, 2026, from [Link]

-

In silico methods for drug-target interaction prediction - PMC. (n.d.). Retrieved February 2, 2026, from [Link]

-

5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds - Journal of Organic and Pharmaceutical Chemistry. (2024, March 11). Retrieved February 2, 2026, from [Link]

-

Inhibitors of Catechol-O-Methyltransferase - PubMed. (n.d.). Retrieved February 2, 2026, from [Link]

-

Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. (2021, November 27). Retrieved February 2, 2026, from [Link]

-

Activity of nicotinic acid substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs in a human cell line: difference in specificity between human and sea urchin NAADP receptors - PubMed. (n.d.). Retrieved February 2, 2026, from [Link]

-

Nicotinic acid - Wikipedia. (n.d.). Retrieved February 2, 2026, from [Link]

-

MedChemComm - Digital CSIC. (2021, July 12). Retrieved February 2, 2026, from [Link]

-

Analogues of acifran: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b - PubMed. (2007, April 5). Retrieved February 2, 2026, from [Link]

-

Vitamin B3 - StatPearls - NCBI Bookshelf. (2024, February 29). Retrieved February 2, 2026, from [Link]

-

Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed. (n.d.). Retrieved February 2, 2026, from [Link]

-

Recent Advances in In Silico Target Fishing - MDPI. (n.d.). Retrieved February 2, 2026, from [Link]

-

How Slim Thick gummy may influence weight management - Centro Global de Ciudades. (2026, January 25). Retrieved February 2, 2026, from [Link]

-

Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed. (2025, January 15). Retrieved February 2, 2026, from [Link]

-

Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC. (2022, November 26). Retrieved February 2, 2026, from [Link]

-

Niacin (Vitamin B3) - A review of analytical methods for use in food - GOV.UK. (n.d.). Retrieved February 2, 2026, from [Link]

-

COMT inhibitors for motor fluctuations in Parkinson's disease - VJNeurology. (2022, March 22). Retrieved February 2, 2026, from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (n.d.). Retrieved February 2, 2026, from [Link]

-

Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine - MDPI. (n.d.). Retrieved February 2, 2026, from [Link]

-

In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC. (n.d.). Retrieved February 2, 2026, from [Link]

Sources

- 1. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. mdpi.com [mdpi.com]

- 6. Pyrido pyrimidinones as selective agonists of the high affinity niacin receptor GPR109A: optimization of in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analogues of acifran: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Catechol-O-methyltransferase inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitors of Catechol-O-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. vjneurology.com [vjneurology.com]

- 14. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Methodological & Application

A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-Hydroxy-2-(trifluoromethyl)nicotinic Acid in Human Plasma

An Application Note for Drug Development Professionals

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid in human plasma. The analyte, a key heterocyclic compound containing a trifluoromethyl group, is relevant in pharmaceutical research and development. This protocol employs a straightforward protein precipitation for sample preparation, followed by rapid and efficient chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method is designed to provide the high-throughput, accuracy, and precision required for pharmacokinetic studies and other drug development applications.

Introduction and Scientific Rationale

4-Hydroxy-2-(trifluoromethyl)nicotinic acid is a pyridinecarboxylic acid derivative. The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability[1]. Nicotinic acid (also known as niacin or Vitamin B3) and its derivatives are biologically significant compounds involved in various metabolic pathways[2][3]. Given the potential pharmaceutical relevance of fluorinated nicotinic acid analogs, a reliable method for their quantification in biological matrices is essential for preclinical and clinical research.

The molecular formula for 4-Hydroxy-2-(trifluoromethyl)nicotinic acid is C7H4F3NO3 with a molecular weight of 207.11 g/mol [4]. Its structure, featuring a carboxylic acid, a pyridine ring, and an electron-withdrawing trifluoromethyl group, dictates the analytical strategy. The acidic nature of the molecule makes it an excellent candidate for analysis by reversed-phase liquid chromatography with detection by negative ion mode mass spectrometry.

This guide provides a comprehensive protocol grounded in established bioanalytical principles. We will explain the causality behind key experimental choices, from sample preparation to mass spectrometric detection, ensuring a self-validating and robust analytical system.

Principle of the Method

The method is based on the principle of stable isotope dilution liquid chromatography-tandem mass spectrometry. A stable isotope-labeled internal standard (SIL-IS) is added to plasma samples to correct for analyte loss during sample processing and for variability in instrument response. Proteins are removed from the plasma matrix using a simple and efficient protein precipitation step with acetonitrile. The resulting supernatant is injected into an LC-MS/MS system.

The analyte and internal standard are separated from endogenous plasma components on a reversed-phase HPLC column. They are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer. The mass spectrometer is operated in the highly selective Multiple Reaction Monitoring (MRM) mode, which monitors a specific precursor-to-product ion transition for the analyte and the internal standard, ensuring high specificity and minimizing matrix interference. Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

Materials and Reagents

| Item | Supplier/Grade | Rationale |

| 4-Hydroxy-2-(trifluoromethyl)nicotinic acid | Reference Standard (>98% purity) | Analyte for calibration and QC standards. |

| 4-Hydroxy-2-(trifluoromethyl)nicotinic acid-¹³C₂,¹⁵N | Custom Synthesis or Commercial | Ideal stable isotope-labeled internal standard (SIL-IS) for ultimate accuracy. |

| Alternative IS: 4-(Trifluoromethyl)nicotinic acid | Commercial Standard (>98% purity) | A structurally similar analog if a SIL-IS is unavailable.[5] |

| Acetonitrile (ACN) | LC-MS Grade | Organic solvent for protein precipitation and mobile phase. |

| Methanol (MeOH) | LC-MS Grade | Solvent for stock solutions. |

| Water | Type I, 18.2 MΩ·cm | Aqueous component of the mobile phase. |

| Formic Acid (FA) | LC-MS Grade (>99%) | Mobile phase additive to control pH and improve ionization. |

| Human Plasma (K₂EDTA) | Commercial Supplier | Biological matrix for standards, QCs, and sample analysis. |

| Polypropylene Microcentrifuge Tubes (1.5 mL) | Standard Laboratory Grade | For sample preparation. |

| HPLC Column: Phenomenex Kinetex® C18 | 2.6 µm, 100 Å, 50 x 2.1 mm | Provides efficient separation of small polar molecules. |

Experimental Protocols

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock solutions is foundational to the entire quantitative method. Using a high-purity reference standard and a precise weighing technique is critical. Serial dilutions are then performed to create calibration curve (CAL) and quality control (QC) samples that span the expected concentration range in study samples.

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 2.0 mg of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid reference standard and transfer to a 2.0 mL volumetric flask.

-

Dissolve and bring to volume with methanol. This is the Analyte Stock Solution.

-

Repeat the process for the Internal Standard (IS) to create the IS Stock Solution.

-

-

Working Standard Solutions:

-

Perform serial dilutions of the Analyte Stock Solution with 50:50 (v/v) acetonitrile/water to prepare a series of working standards for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL).

-

-

Working Internal Standard Solution (100 ng/mL):

-

Dilute the IS Stock Solution with 50:50 (v/v) acetonitrile/water to achieve a final concentration of 100 ng/mL. This concentration is chosen to provide a stable and robust signal in the mass spectrometer.

-

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and foul the LC-MS system. Acetonitrile is an efficient precipitating agent that also ensures the polar analyte remains soluble in the supernatant.[6]

-

Aliquot Samples: Pipette 50 µL of human plasma (blank, study sample, CAL, or QC) into a 1.5 mL polypropylene microcentrifuge tube.

-

Add Internal Standard: Add 150 µL of the Working Internal Standard Solution (100 ng/mL in acetonitrile) to each tube. The use of acetonitrile as the IS solvent serves the dual purpose of delivering the IS and precipitating the proteins.

-

Vortex: Vortex the tubes vigorously for 30 seconds to ensure complete mixing and protein precipitation.

-

Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

Diagram: Sample Preparation Workflow

Caption: A flowchart of the protein precipitation protocol.

LC-MS/MS Method Parameters

Rationale: The chromatographic method is designed to provide sharp, symmetrical peaks with good retention, separating the analyte from the void volume and potential matrix interferences. A fast gradient minimizes run time for high-throughput applications. The mass spectrometer parameters are optimized for maximum sensitivity and specificity for the target analyte. Negative ion mode is selected due to the presence of the acidic carboxylic acid group, which readily deprotonates to form a stable [M-H]⁻ ion.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| HPLC System | Shimadzu Nexera X2 or equivalent |

| Column | Phenomenex Kinetex® C18, 2.6 µm, 50 x 2.1 mm |

| Column Temp. | 40 °C |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Program | |

| 0.0 min | 5% B |

| 0.5 min | 5% B |

| 2.5 min | 95% B |

| 3.0 min | 95% B |

| 3.1 min | 5% B |

| 4.0 min | 5% B |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| MS System | SCIEX Triple Quad™ 5500 or equivalent |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Negative |

| Capillary Voltage | -4500 V |

| Source Temp. | 550 °C |

| Gas 1 (Nebulizer) | 50 psi |

| Gas 2 (Heater) | 60 psi |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen (CAD), 9 psi |

Table 3: MRM Transitions

| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Dwell Time (ms) | Collision Energy (V) | Purpose |

| 4-Hydroxy-2-(CF₃)nicotinic acid | 206.1 | 162.1 | 100 | -22 | Quantifier |

| 206.1 | 136.1 | 100 | -35 | Qualifier | |

| IS: 4-Hydroxy-2-(CF₃)nicotinic acid-¹³C₂,¹⁵N | 209.1 | 165.1 | 100 | -22 | Internal Standard |

| Alternative IS: 4-(CF₃)nicotinic acid | 190.0 | 146.0 | 100 | -20 | Internal Standard |

Note: The primary fragmentation [M-H]⁻ → [M-H-CO₂]⁻ is proposed for quantification due to its expected stability and high abundance for carboxylic acids.

Method Validation and Trustworthiness

To ensure the reliability of the data generated, this method must be validated according to the principles outlined in regulatory guidance documents such as the FDA's "Bioanalytical Method Validation Guidance for Industry." This process establishes the trustworthiness of the protocol. Key validation parameters include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.

-

Linearity and Range: The calibration curve should have a correlation coefficient (r²) of ≥0.99.

-

Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (%Bias) should be within ±15% (±20% at the LLOQ).

-

Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

-

Recovery: The efficiency of the extraction process.

-

Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).

Diagram: Bioanalytical Method Validation Pillars

Caption: Core parameters for ensuring a trustworthy bioanalytical method.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and high-throughput solution for the quantification of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it well-suited for supporting drug development studies where large numbers of samples require analysis. The method's design is grounded in established scientific principles to ensure data of the highest integrity and reliability.

References

-

ResearchGate. The crystal structure of 4-(trifluoromethyl)nicotinic acid, C7H4F3NO2. Available at: [Link]

-

Wikipedia. Nicotinic acid. Available at: [Link]

-

Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 895-902. Available at: [Link]

-

Bevital. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Available at: [Link]

-

LCGC International. Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Available at: [Link]

-

ResearchGate. HPLC and LC/MS/MS operation condition | Download Table. Available at: [Link]

-

De Luca, G., et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Analytical and Bioanalytical Chemistry, 414, 539-552. Available at: [Link]

-

Shimadzu. Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS ASMS 2015 ThP 127. Available at: [Link]

-

Phenomenex. Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). Available at: [Link]

-

Wang, X., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society, 144(4), 1736-1748. Available at: [Link]

-

ResearchGate. LC-MS–MS Simultaneous Determination of Niacin, Niacinamide and Nicotinuric Acid in Human Plasma LC-MS–MS and Its Application to a Human Pharmacokinetic Study | Request PDF. Available at: [Link]

-

Fisher Scientific. SPE-LC-MS/MS Method for the Determination of Nicotine, Cotinine, and Trans-3-hydroxycotinine in Urine. Available at: [Link]

-

Waters Corporation. Clinical LC-MS/MS Systems: Analytical Capabilities. Available at: [Link]

-

Semantic Scholar. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Available at: [Link]

-

National Institutes of Health. Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. Available at: [Link]

Sources

- 1. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 4. en.huatengsci.com [en.huatengsci.com]

- 5. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]

- 6. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Cellular Profiling and Fragment Assessment of 4-Hydroxy-2-(trifluoromethyl)nicotinic Acid

Introduction & Biological Context

4-Hydroxy-2-(trifluoromethyl)nicotinic acid (CAS: 956576-89-9) represents a privileged scaffold in medicinal chemistry, particularly in the development of Fragment-Based Drug Discovery (FBDD) libraries. Its structure—a pyridine core functionalized with a trifluoromethyl group (

-

Kinase Inhibitors: The trifluoromethyl-pyridine motif is isosteric with structures found in multi-kinase inhibitors (e.g., Regorafenib analogs), where the electron-withdrawing

group enhances metabolic stability and lipophilicity. -

Agrochemical Metabolites: It shares structural homology with TFNA (4-(trifluoromethyl)nicotinic acid), a primary metabolite of the insecticide Flonicamid.[1] Understanding the cellular handling of such metabolites is crucial for toxicology screening.

This Application Note provides a standardized protocol for introducing this acidic, fluorinated scaffold into cell-based assays. The primary objective is to evaluate its baseline cytotoxicity , solubility limits , and cellular permeability prior to its use in high-throughput screening or lead optimization.

Key Challenges Addressed

-

Acidity & pH Drift: With a predicted pKa

2.5 (carboxylic acid), high concentrations can acidify culture media, causing false-positive toxicity. -

Tautomerism: The 4-hydroxy-pyridine moiety exists in equilibrium with its 4-pyridone tautomer, significantly affecting membrane permeability and receptor binding kinetics.

Chemical Preparation & Handling[2][3][4]

Reagent Specifications

-

Compound: 4-Hydroxy-2-(trifluoromethyl)nicotinic acid (Solid, Pale Yellow).

-

Molecular Weight: 207.11 g/mol .

-

Solubility: Soluble in DMSO (>50 mM); sparingly soluble in water (pH dependent).

-

Storage: -20°C, desiccated. Protect from light.

Stock Solution Protocol (Critical Step)

Do not dissolve directly in aqueous cell culture media.

-

Weighing: Weigh approximately 2–5 mg of the solid compound into a sterile glass vial.

-

Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 50 mM master stock concentration.

-

Calculation: Volume (mL) = [Mass (mg) / 207.11] / 0.05.

-

-

Vortexing: Vortex vigorously for 30 seconds. If particulates remain, sonicate at 37°C for 5 minutes.

-

Sterilization: Pass through a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).

-

Aliquot: Dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.

Working Solution & pH Buffering

Because of the carboxylic acid moiety, adding the stock directly to unbuffered media at high concentrations (>100 µM) can drop the pH.

-

Buffer Requirement: Use HEPES-buffered media (25 mM HEPES) rather than standard bicarbonate-only media to maintain pH 7.4.

-

Vehicle Control: Prepare a "Matched Vehicle" solution containing DMSO diluted in media to the same final percentage (e.g., 0.5% v/v).

Protocol A: Cytotoxicity Profiling (MTT/WST-1 Assay)

Objective: Determine the

Materials

-

Cell Line: HepG2 (Metabolic competent) or HEK293 (General screening).

-

Assay Reagent: WST-1 or MTT Reagent.

-

Plate: 96-well clear flat-bottom TC-treated plate.

Workflow Diagram

Figure 1: Step-by-step workflow for cytotoxicity profiling of the fluorinated scaffold.

Step-by-Step Procedure

-

Cell Seeding:

-

Harvest cells and dilute to

cells/mL. -

Dispense 50 µL/well (5,000 cells) into the 96-well plate.

-

Incubate for 24 hours at 37°C/5%

to allow attachment.

-

-

Compound Preparation (Day of Assay):

-

Thaw one aliquot of 50 mM Stock.

-

Prepare a 2x Working Solution starting at 200 µM (Final assay top conc: 100 µM).

-

Perform 1:3 serial dilutions in HEPES-buffered media (8 points: 100 µM down to ~0.04 µM).

-

-

Treatment:

-

Add 50 µL of the 2x compound dilutions to the respective wells (Total Vol: 100 µL).

-

Controls:

-

Negative: 0.2% DMSO in Media (Cells + Vehicle).

-

Positive: 10 µM Staurosporine or 10% DMSO (Cell Death).

-

-

-

Incubation: Incubate for 48 hours.

-

Readout:

-

Add 10 µL WST-1 reagent per well.

-

Incubate 1–4 hours until color develops.

-

Measure absorbance at 450 nm (Ref 650 nm).

-

Protocol B: Fragment-Based Target Engagement (Generic)

Objective: Assess if the scaffold acts as a competitive inhibitor for pyridine-binding enzymes (e.g., DHODH or NAMPT) using a metabolic rescue assay.

Rationale: The 4-hydroxy-nicotinic acid core mimics the substrate for nicotinate phosphoribosyltransferase. If the fragment binds, it may alter cellular NAD+ levels or respiration.

Experimental Logic[3]

-

Tautomer Consideration: In aqueous solution, the equilibrium shifts. The pyridone form is more polar.

Figure 2: Tautomeric equilibrium impacts cell entry. The aromatic hydroxy-form is preferred for membrane crossing.

Procedure

-

Assay Setup: Seed cells as in Protocol A.

-

Treatment: Treat cells with the compound (at

derived from Protocol A) for 6 hours. -

Stimulation (Optional): If testing anti-inflammatory potential (relevant for nicotinic analogs), co-treat with LPS (100 ng/mL).

-

Endpoint: Measure intracellular ATP (CellTiter-Glo) or NAD+ levels (NAD/NADH-Glo Assay).

-

Interpretation: A significant drop in NAD+ without a drop in ATP suggests specific inhibition of the salvage pathway, validating the scaffold as a "hit."

-

Data Analysis & Interpretation

Summarize results in the following format to determine the "Safety Window" for the scaffold.

| Parameter | Formula / Method | Acceptance Criteria (Fragment Screen) |

| 4-parameter logistic fit of Viability vs. Log[Conc] | ||

| Solubility Limit | Turbidimetric assessment (OD600) | No precipitate at |

| Z-Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |

| Hill Slope | From dose-response curve | Should be close to -1.0 (Steep slope = non-specific toxicity) |

Troubleshooting:

-

Yellow Precipitate: The compound has crashed out. Repeat solubility check in PBS. If insoluble, lower max concentration to 50 µM.

-

Color Interference: The compound is yellow.[2] If using colorimetric assays (MTT), include "Compound Only" wells (no cells) to subtract background absorbance. Alternatively, use luminescent assays (CellTiter-Glo) which are less affected by compound color.

References

-

ChemicalBook. (2023).[3] 4-Hydroxy-2-(trifluoromethyl)nicotinic acid - CAS 956576-89-9 Properties and Safety. Retrieved from

-

Cayman Chemical. (2023).[1][3][4] 4-(Trifluoromethyl)nicotinic acid (Flonicamid Metabolite) Product Information. (Structural analog reference). Retrieved from [1]

-

National Institutes of Health (NIH). (2023). Design and Synthesis of Sorafenib Derivatives. (Contextualizing the pyridine scaffold). Retrieved from

-

Fisher Scientific. (2023). Safety Data Sheet: Fluorinated Nicotinic Acids.[5] Retrieved from

Sources

Application Note: High-Purity Synthesis of 4-Hydroxy-2-(trifluoromethyl)nicotinic Acid

Here is a detailed Application Note and Protocol for the synthesis of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid .

Abstract & Strategic Overview

The trifluoromethylpyridine scaffold is a "privileged structure" in modern agrochemical and pharmaceutical discovery, imparting metabolic stability and lipophilicity. 4-Hydroxy-2-(trifluoromethyl)nicotinic acid represents a critical building block for next-generation kinase inhibitors and herbicidal agents.